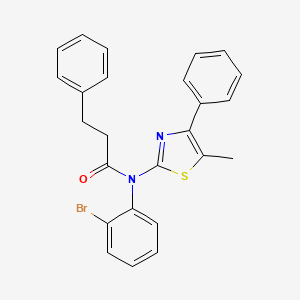![molecular formula C14H21N3OS B4701080 N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4701080.png)
N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea (known as MPTP) is a chemical compound that has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This compound was first discovered in the 1980s and has since been extensively studied for its potential applications in Parkinson's disease research.
Mecanismo De Acción
MPTP is metabolized in the brain to form a toxic metabolite called MPP+. This metabolite selectively accumulates in dopaminergic neurons and causes oxidative stress, mitochondrial dysfunction, and ultimately cell death. The exact mechanism of MPP+ toxicity is still not fully understood, but it is believed to involve the inhibition of complex I of the mitochondrial electron transport chain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP selectively destroys dopaminergic neurons in the brain, leading to a depletion of dopamine and the development of Parkinson's-like symptoms in animal models. MPTP has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for use in lab experiments. First, it is a selective neurotoxin that specifically targets dopaminergic neurons, making it a useful tool for studying Parkinson's disease. Second, MPTP can be administered in a controlled manner, allowing researchers to study the effects of different dosages and administration routes. However, there are also limitations to using MPTP in lab experiments. For example, MPTP is a toxic compound that requires careful handling and disposal. Additionally, the effects of MPTP on animal models may not fully replicate the complex pathogenesis of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research involving MPTP. One area of research is the development of new compounds that can selectively target dopaminergic neurons without causing toxic side effects. Another area of research is the use of MPTP in combination with other compounds to study the complex interactions between different pathways involved in Parkinson's disease. Finally, there is a need for more research into the underlying mechanisms of MPTP toxicity, which could lead to the development of new treatments for Parkinson's disease.
Aplicaciones Científicas De Investigación
MPTP has been used extensively in scientific research as a tool to study the pathogenesis of Parkinson's disease. This is because MPTP selectively destroys dopaminergic neurons in the brain, which are the same neurons that are affected in Parkinson's disease. By studying the effects of MPTP on these neurons, researchers can gain insights into the underlying mechanisms of Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c19-14(16-13-5-2-1-3-6-13)15-7-4-8-17-9-11-18-12-10-17/h1-3,5-6H,4,7-12H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXLMKBZKWQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4701015.png)
![2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4701023.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide](/img/structure/B4701028.png)


![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)


![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
